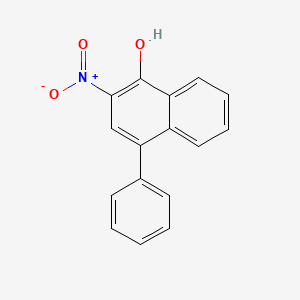

2-Nitro-4-phenylnaphthalen-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

2-nitro-4-phenylnaphthalen-1-ol |

InChI |

InChI=1S/C16H11NO3/c18-16-13-9-5-4-8-12(13)14(10-15(16)17(19)20)11-6-2-1-3-7-11/h1-10,18H |

InChI Key |

QEDHYRZUZPLYHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of 2 Nitro 4 Phenylnaphthalen 1 Ol Formation and Reactions

Elucidation of Electrophilic Aromatic Substitution Mechanisms on Naphthalene (B1677914) Derivatives

Electrophilic aromatic substitution (EAS) is a cornerstone of naphthalene chemistry. wsimg.commasterorganicchemistry.com Naphthalene is generally more reactive than benzene (B151609) in these reactions due to the lower loss of resonance energy in the formation of the intermediate carbocation. wsimg.comlibretexts.org The substitution pattern is heavily influenced by the nature of the electrophile and the substituents already present on the naphthalene ring.

Role of Nitronium Ion Intermediates

The nitration of aromatic compounds, including naphthalene derivatives, typically proceeds through the intermediacy of the nitronium ion (NO₂⁺). vedantu.comyoutube.commasterorganicchemistry.com This highly reactive electrophile is commonly generated in situ from the reaction of nitric acid with a strong protic acid, such as sulfuric acid. youtube.commasterorganicchemistry.com The mechanism involves the protonation of nitric acid by the stronger acid, followed by the loss of a water molecule to form the linear nitronium ion. youtube.com

The nitronium ion then attacks the electron-rich naphthalene ring, which acts as a nucleophile. youtube.commasterorganicchemistry.com This initial attack is the rate-determining step of the reaction and leads to the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com Subsequent loss of a proton from the carbon atom that was attacked by the nitronium ion restores the aromaticity of the naphthalene ring, yielding the nitro-substituted product. youtube.com For reactive aromatic compounds, it has been proposed that an additional intermediate may form before the classic Wheland intermediate. nih.gov

Influence of Existing Substituents (Hydroxyl, Phenyl) on Reactivity and Regioselectivity

The presence of hydroxyl (-OH) and phenyl (-C₆H₅) groups on the naphthalene ring significantly influences the rate and regioselectivity of further electrophilic substitution.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho, para-directing. libretexts.orgucalgary.ca Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack. youtube.com This increased electron density makes the ring more susceptible to attack by electrophiles. youtube.comquora.com In phenols, substitution typically occurs at the para position unless it is already occupied, in which case ortho substitution is favored. ucalgary.ca The strong activation by the hydroxyl group often allows for milder reaction conditions compared to those required for unsubstituted benzene or naphthalene. ucalgary.ca

Phenyl Group (-C₆H₅): The phenyl group is generally considered to be a weakly activating group and is also ortho, para-directing. Its influence on the electron density of the naphthalene ring is less pronounced than that of the hydroxyl group.

In the case of 4-phenylnaphthalen-1-ol (B3262805), the starting material for the synthesis of 2-Nitro-4-phenylnaphthalen-1-ol, the powerful activating and ortho, para-directing effect of the hydroxyl group at C-1 dominates. The phenyl group at C-4 also exerts an ortho, para-directing influence. The interplay of these two substituents determines the position of nitration. The ortho positions relative to the hydroxyl group are C-2 and C-8, while the para position is C-4, which is already substituted with the phenyl group. Therefore, the incoming nitro group will be directed to the C-2 position, which is ortho to the strongly activating hydroxyl group.

Consideration of Sigma (Wheland) Complexes and Pi-Complexes

The mechanism of electrophilic aromatic substitution is often described as involving two key intermediates: the pi-complex (π-complex) and the sigma-complex (σ-complex), also known as the Wheland intermediate or arenium ion. wsimg.comnih.govwikipedia.org

Pi-Complex: It is believed that an initial, weak association between the electrophile and the π-electron system of the aromatic ring forms a pi-complex. researchgate.net In this complex, the electrophile is not yet covalently bonded to a specific carbon atom. The formation of this complex is generally considered a rapid and reversible step.

The relative stability of the possible Wheland intermediates for the nitration of 4-phenylnaphthalen-1-ol directs the nitro group to the C-2 position.

Radical Pathways in Naphthalene Derivatization

While electrophilic substitution is the predominant mechanism, radical pathways can also play a role in the derivatization of naphthalenes, particularly in arylation reactions.

Investigation of Radical Intermediates in Arylation Reactions of Naphthols

Research has shown that the arylation of naphthols can proceed through radical intermediates. frontiersin.orgnih.gov One method involves the use of diaryliodonium salts, which can act as sources of aryl radicals. frontiersin.orgnih.gov The reaction can be initiated by a radical species, leading to the formation of both C-centered and O-centered naphthyl radicals. frontiersin.orgnih.gov These radicals can then react with the diaryliodonium salt to form C-C and C-O bonds, respectively. frontiersin.orgnih.gov DFT calculations have been employed to elucidate the mechanism of these radical arylation reactions. nih.gov

While direct evidence for a radical pathway in the formation of this compound is not prominent in the literature, the potential for radical side reactions or alternative synthetic routes involving radical intermediates should not be entirely dismissed, especially under specific reaction conditions (e.g., photochemical or high-temperature reactions).

Homolytic Fragmentation Processes in C-C and C-O Bond Formation

Homolytic fragmentation is a key step in many radical reactions, leading to the formation of radical intermediates. In the context of naphthalene derivatization, the homolytic cleavage of precursor molecules can generate the necessary radicals for C-C and C-O bond formation. frontiersin.orgnih.gov For instance, the precursor TMP₂O can undergo homolytic fragmentation to produce the tetramethylpiperidinyl radical (TMP•), which can then initiate the radical arylation of naphthols. frontiersin.orgnih.gov

These radical processes offer alternative synthetic strategies to the more common electrophilic substitution reactions and can provide access to different substitution patterns or functional groups on the naphthalene core.

Cyclization Mechanism Studies in Naphthalene Ring Construction

The formation of the naphthalene core of this compound proceeds through a critical cyclization step. The regioselectivity of this ring closure is a key determinant of the final product structure.

Understanding 6-endo-dig and 5-exo-dig Cyclization Modes

The construction of the naphthalene ring system in related syntheses often involves the intramolecular cyclization of an ortho-alkynylaryl precursor. Two primary competing pathways for this cyclization are the 6-endo-dig and 5-exo-dig modes.

In the context of synthesizing 2-phenylnaphthalen-1-ol analogs, a selective 6-endo-dig cyclization is the desired pathway. rsc.org This mode of cyclization leads directly to the formation of the six-membered naphthalene ring. Conversely, a 5-exo-dig cyclization would result in the formation of a five-membered ring, leading to a different structural isomer, such as a cyclopenta[a]naphthalenol derivative. rsc.org Research has demonstrated that by carefully selecting the reaction conditions, it is possible to favor the 6-endo-dig pathway and suppress the competing 5-exo-dig cyclization, thus ensuring the formation of the desired naphthalene scaffold. rsc.org

Role of Acid Catalysis (Brønsted and Lewis Acids) in Mechanistic Pathways

In the synthesis of 2-phenylnaphthalen-1-ol analogs, the use of a Brønsted acid, such as (+)-camphorsulfonic acid ((+)-CSA), under heating conditions has been shown to promote the formation of the 2-phenylnaphthalen-1-ol intermediate. rsc.org This suggests that the Brønsted acid facilitates the desired 6-endo-dig cyclization.

Conversely, switching the catalyst to a Lewis acid, such as bismuth(III) triflate (Bi(OTf)3), can completely alter the reaction outcome. rsc.org The use of Bi(OTf)3 has been observed to favor the formation of cyclopenta[a]naphthalenol products, indicating a shift towards the 5-exo-dig cyclization mode. rsc.org This highlights the critical role of the acid catalyst in controlling the mechanistic pathway and, consequently, the structure of the final product.

The table below summarizes the effect of different acid catalysts on the cyclization mode in the synthesis of related naphthalene and cyclopenta[a]naphthalene systems.

| Catalyst Type | Catalyst Example | Predominant Cyclization Mode | Resulting Product Type |

| Brønsted Acid | (+)-Camphorsulfonic acid ((+)-CSA) | 6-endo-dig | 2-Phenylnaphthalen-1-ol |

| Lewis Acid | Bismuth(III) triflate (Bi(OTf)3) | 5-exo-dig | Cyclopenta[a]naphthalenol |

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can significantly impact reaction mechanisms and selectivity in the synthesis of nitroaromatic compounds. Solvents can influence the solubility of reactants and intermediates, stabilize transition states, and in some cases, participate directly in the reaction pathway.

In studies related to the oxidation of nitro compounds, acetonitrile (B52724) has been identified as a suitable solvent, allowing for high conversion rates. scielo.br The polarity of the solvent can also have a drastic effect on the photophysical pathways of nitroaromatics. For instance, in nonpolar solvents, rapid singlet-triplet population transfer is observed in some nitropyrenes, while an increase in solvent polarity stabilizes the first excited singlet state, leading to longer lifetimes. nih.gov This demonstrates the sensitive interplay between the solvent environment and the electronic properties of nitroaromatic compounds.

Furthermore, computational studies on nitrophenols have shown that while the effects of solvent on the electronic structure can be minimal for some compounds, specific interactions, such as those between 2-propanol and a nitro group in the excited state of 2,4-dinitrophenol, can dramatically enhance reactivity. rsc.org The differences in the proton magnetic resonance spectra of aromatic nitro compounds in deuterochloroform versus dimethyl sulfoxide (B87167) solutions also point to solvent-dependent conformational changes of the nitro group. unimelb.edu.au

The following table illustrates the influence of solvent polarity on the photophysical properties of certain nitroaromatic compounds.

| Solvent Polarity | Effect on Excited State | Consequence |

| Nonpolar | Rapid singlet-triplet population transfer | Short S1 lifetimes |

| Polar | Stabilization of the first excited singlet state (S1) | Longer S1 lifetimes |

Computational Approaches to Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including the formation of naphthalene derivatives. acs.orgnih.govresearchgate.net These theoretical methods provide valuable insights into reaction pathways, transition state structures, and the electronic properties of intermediates that are often difficult to study experimentally.

For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the electronic properties of substituted naphthalene derivatives, providing a deeper understanding of substituent effects. nih.gov In the context of reaction mechanisms, computational studies have been employed to investigate the formation of naphthalene from the reaction of phenyl radicals with acetylene, confirming the viability of this pathway. acs.org

Theoretical studies on [3+2] cycloaddition reactions to form nitro-functionalized pyrazole (B372694) analogs have utilized the Molecular Electron Density Theory (MEDT) to explain the observed regioselectivity. nih.gov Similarly, investigations into Diels-Alder reactions involving nitro-substituted precursors have used DFT to analyze the reaction's energetics and stereoselectivity. researchgate.net

In the study of naphthalene formation through radical/π-bond addition reactions, computational methods have been used to generate optimized structures for stationary points and refine their energies using high-level calculations like uCCSD(T). acs.org These computational approaches allow for the detailed exploration of potential energy surfaces and the identification of low-energy reaction channels, providing crucial information for understanding and predicting reaction outcomes.

Spectroscopic and Structural Characterization Methodologies for 2 Nitro 4 Phenylnaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about the structure, connectivity, and even stereochemistry can be obtained.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum of 2-Nitro-4-phenylnaphthalen-1-ol is predicted to exhibit a series of signals corresponding to the distinct protons in the molecule. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group, the electron-withdrawing nitro group, and the anisotropic effects of the aromatic rings.

The naphthalene (B1677914) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The proton on the carbon bearing the hydroxyl group (C1-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The proton at the C3 position is anticipated to be a singlet due to the absence of adjacent protons. The remaining protons on the naphthalene core will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The protons of the phenyl group will also resonate in the aromatic region, with their multiplicity depending on the substitution pattern.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Naphthalene H-3 | 7.5 - 7.8 | Singlet (s) |

| Naphthalene H-5 | 7.9 - 8.2 | Doublet (d) |

| Naphthalene H-6 | 7.4 - 7.7 | Triplet (t) |

| Naphthalene H-7 | 7.4 - 7.7 | Triplet (t) |

| Naphthalene H-8 | 8.3 - 8.6 | Doublet (d) |

| Phenyl H-2', H-6' | 7.3 - 7.6 | Doublet (d) |

| Phenyl H-3', H-5' | 7.2 - 7.5 | Triplet (t) |

| Phenyl H-4' | 7.1 - 7.4 | Triplet (t) |

| OH | Variable | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The spectrum for this compound would show distinct signals for each of the 16 carbon atoms.

The carbon atom attached to the hydroxyl group (C1) is expected to be significantly deshielded, appearing in the range of δ 150-160 ppm. Conversely, the carbon bearing the nitro group (C2) will also be deshielded due to the electron-withdrawing nature of the nitro group, resonating around δ 140-150 ppm. The carbon atoms of the phenyl group and the remaining naphthalenic carbons will appear in the typical aromatic region of δ 110-140 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 150 - 160 |

| C2 | 140 - 150 |

| C3 | 120 - 125 |

| C4 | 135 - 145 |

| C4a | 125 - 130 |

| C5 | 120 - 128 |

| C6 | 125 - 130 |

| C7 | 125 - 130 |

| C8 | 120 - 128 |

| C8a | 130 - 135 |

| C1' | 135 - 140 |

| C2', C6' | 128 - 132 |

| C3', C5' | 127 - 130 |

| C4' | 126 - 129 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the relationships between adjacent protons on both the naphthalene and phenyl rings. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, correlations from the H-3 proton to C1, C2, C4, and C4a would be expected, confirming the substitution pattern around that part of the naphthalene ring. Correlations from the phenyl protons to the C4 of the naphthalene ring would establish the point of attachment of the phenyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (e.g., Nitro, Hydroxyl)

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The nitro (-NO₂) group will show two distinct and strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

For this compound (C₁₆H₁₁NO₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include:

Loss of the nitro group (-NO₂), resulting in a fragment at [M - 46]⁺.

Loss of a hydroxyl radical (-OH), leading to a fragment at [M - 17]⁺.

Loss of carbon monoxide (CO) from the naphthol ring, resulting in a fragment at [M - 28]⁺.

Cleavage of the bond connecting the phenyl group, leading to fragments corresponding to the phenyl cation (C₆H₅⁺, m/z 77) and the nitronaphthol radical.

The relative abundance of these fragment ions would provide further structural information and help to confirm the proposed structure.

An In-depth Analysis of Spectroscopic and Structural Characterization Techniques for this compound

While direct experimental data for the specific compound this compound is not extensively available in public literature, its structural features—a nitro-substituted phenylnaphthalene core with a hydroxyl group—allow for a detailed and scientifically grounded prediction of its spectroscopic and crystallographic properties. This article explores the key analytical methodologies that would be employed for its characterization, drawing upon established principles and data from structurally analogous compounds.

The definitive characterization of this compound would rely on a combination of advanced spectroscopic and crystallographic techniques. High-resolution mass spectrometry is essential for confirming its elemental composition, while UV-Vis spectroscopy provides insight into its electronic properties. Finally, X-ray crystallography offers the most precise information on its three-dimensional structure in the solid state.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a chemical formula of C₁₆H₁₁NO₃, the theoretical exact mass can be calculated with high precision.

This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. In addition to the molecular ion peak, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For nitroaromatic compounds, characteristic fragmentation patterns often involve the loss of the nitro group (NO₂, 46 Da) or a nitrosyl radical (NO, 30 Da). nih.govyoutube.comresearchgate.net The presence of a stable molecular ion is typical for aromatic systems. nih.gov The subsequent fragmentation would likely involve the stable phenylnaphthalene ring system.

Table 1: Predicted HRMS Data for this compound

| Ion/Fragment Formula | Description | Predicted Exact Mass (m/z) |

|---|---|---|

| [C₁₆H₁₁NO₃]⁺ | Molecular Ion | 265.0739 |

| [C₁₆H₁₁O]⁺ | Loss of NO₂ | 219.0810 |

| [C₁₆H₁₁O₂]⁺ | Loss of NO | 235.0759 |

| [C₁₀H₇]⁺ | Naphthyl fragment | 127.0548 |

Note: The predicted exact masses are calculated based on the most abundant isotopes of each element.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to its extended conjugated system and the presence of multiple chromophores and an auxochrome.

The core structure consists of a naphthalene ring substituted with a phenyl group, creating a large, conjugated π-electron system that is expected to absorb strongly. nih.govresearchgate.net The nitro group (-NO₂) is a powerful chromophore, and the hydroxyl group (-OH) acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. The electronic transitions are primarily of the π → π* type, originating from the aromatic system, and n → π* type, associated with the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups. The extended conjugation and the presence of these groups are expected to cause a significant red-shift in the absorption bands, potentially into the visible region. For comparison, 4-nitrophenol, a simpler related structure, exhibits a prominent absorption maximum that shifts to around 405 nm in alkaline solutions. wikipedia.org

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Predicted Absorption Region (λmax) |

|---|---|---|

| π → π* | Phenylnaphthalene conjugated system | 250-350 nm |

| π → π* | Extended conjugation with nitro group | > 350 nm |

Note: The predicted λmax values are estimations and can be significantly influenced by the solvent used.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

This technique would confirm the connectivity of the atoms and reveal the planarity of the aromatic rings. Of particular interest would be the dihedral angle between the phenyl ring and the naphthalene system. Crystal structures of related nitronaphthalene compounds have shown that the nitro group can be twisted out of the plane of the aromatic ring. researchgate.net

Furthermore, the analysis would elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonding and π-π stacking interactions. It is highly probable that an intramolecular hydrogen bond would form between the hydrogen of the hydroxyl group at the C1 position and an oxygen atom of the adjacent nitro group at the C2 position. Intermolecular hydrogen bonds and π-π stacking between the electron-deficient nitro-naphthalene system and the phenyl rings of neighboring molecules would also be anticipated, similar to what is observed in other complex nitroaromatic structures. researchgate.net

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) and space group. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. |

| Torsional Angles | The dihedral angles defining the conformation of the molecule. |

Theoretical and Computational Chemistry Studies of 2 Nitro 4 Phenylnaphthalen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine a molecule's electronic wave function, from which various properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems. biomedres.usresearchgate.net Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high level of accuracy. biomedres.us

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. By finding this minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Furthermore, DFT calculates the total electronic energy of the optimized structure. This energy is crucial for comparing the stability of different isomers or molecules and for calculating thermodynamic properties. In a study on the related compound 2-nitro-4-phenylphenol (NP), DFT calculations were employed to determine its ground state geometry and other molecular properties. tandfonline.comresearchgate.net

Basis Set Selection (e.g., B3LYP/6-31G(d,p)) in Computational Models

The accuracy of DFT calculations depends on two key choices: the exchange-correlation functional and the basis set. The functional (e.g., B3LYP, PBE0, M06-2X) is an approximation of the exchange and correlation energies of the electrons. neliti.com B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, offering a good balance between accuracy and computational cost for many organic molecules. nih.govneliti.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. A commonly used basis set is the Pople-style 6-31G(d,p). In a comprehensive study on substituted phenylphenols, including 2-nitro-4-phenylphenol (NP), the B3LYP/6-311++G(d,p) level of theory was used. tandfonline.comresearchgate.netresearchgate.net This indicates the B3LYP functional was paired with the 6-311++G(d,p) basis set, which is a triple-zeta basis set that includes diffuse functions (++) for describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, allowing for a more accurate description of the electron distribution. tandfonline.comresearchgate.netnih.gov

Analysis of Molecular Orbitals

Molecular orbitals (MOs) describe the wave-like behavior of electrons in a molecule and are distributed over the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, is essential for understanding a molecule's electronic properties and chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

The two most important molecular orbitals in reactivity studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). Molecules with higher EHOMO values are better electron donors.

LUMO : This is the innermost orbital that is empty of electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons (its electrophilicity). Molecules with lower ELUMO values are better electron acceptors.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and kinetic stability. biomedres.us A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. biomedres.us

For the related compound 2-nitro-4-phenylphenol (NP), DFT calculations provided the following frontier orbital energies. tandfonline.com

| Parameter | Value (eV) |

| EHOMO | -6.64 |

| ELUMO | -2.71 |

| HOMO-LUMO Gap (ΔE) | 3.93 |

From these primary energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. nih.govirjweb.com

| Global Reactivity Descriptor | Formula | Value (eV) for 2-nitro-4-phenylphenol (NP) |

| Ionization Potential (I) | -EHOMO | 6.64 |

| Electron Affinity (A) | -ELUMO | 2.71 |

| Electronegativity (χ) | (I + A) / 2 | 4.675 |

| Chemical Hardness (η) | (I - A) / 2 | 1.965 |

| Chemical Softness (S) | 1 / (2η) | 0.254 |

| Electrophilicity Index (ω) | χ² / (2η) | 5.55 |

Investigation of Global and Local Reactivity Descriptors

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

The Fukui function, f(r), is a key local reactivity descriptor derived from DFT. wikipedia.org It measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. wikipedia.org This allows for the identification of the most probable sites for electrophilic and nucleophilic attack. mdpi.comfaccts.de

Using a finite difference approach, two primary Fukui functions are defined:

For nucleophilic attack (f+(r)) : This function describes the reactivity towards a nucleophile and is calculated from the electron densities of the neutral molecule (ρN(r)) and its anionic state (ρN+1(r)). A high value of f+(r) on an atom indicates it is a likely site for nucleophilic attack.

f+(r) = ρN+1(r) - ρN(r) faccts.de

For electrophilic attack (f-(r)) : This function describes the reactivity towards an electrophile and is calculated from the electron densities of the neutral molecule (ρN(r)) and its cationic state (ρN-1(r)). It is often approximated by the density of the HOMO. mdpi.com A high value of f-(r) on an atom indicates it is a likely site for electrophilic attack.

f-(r) = ρN(r) - ρN-1(r) faccts.de

In a molecule like 2-Nitro-4-phenylnaphthalen-1-ol, the Fukui functions would allow for a detailed mapping of its reactivity. The electron-withdrawing nitro (-NO₂) group significantly influences the electron density distribution. researchgate.netnih.gov Studies on nitroaromatic systems show that the nitro group tends to create sites with low electron density, making the aromatic ring susceptible to nucleophilic attack. mdpi.comnih.gov The hydroxyl (-OH) and phenyl (-C₆H₅) groups would also modulate the reactivity of the naphthalene (B1677914) core, and Fukui function analysis would precisely quantify these effects on an atom-by-atom basis.

Molecular Electrostatic Potential (MEP) Maps for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. oup.com The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. oup.com

For this compound, an MEP analysis would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro (NO₂) group and the hydroxyl (-OH) group, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of Nitro group | Highly Negative | Prone to electrophilic attack |

| Oxygen atom of Hydroxyl group | Negative | Prone to electrophilic attack |

| Hydrogen of Hydroxyl group | Highly Positive | Prone to nucleophilic attack |

| Phenyl and Naphthyl rings | Varied (less intense) | Potential for π-π stacking interactions |

Note: This table is predictive and based on the expected electronic effects of the functional groups. Specific potential values would require dedicated DFT calculations, which are not currently available in published literature.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is crucial to its properties and biological activity. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the phenyl group to the naphthalene ring. This rotation would lead to different conformers with varying steric hindrances and, consequently, different stabilities.

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to determine the potential energy surface of this rotation. The results would identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers. The relative energies of these conformers would dictate their population at a given temperature. Studies on similar sterically hindered biaryl systems suggest that a non-planar conformation, where the phenyl ring is twisted relative to the naphthalene ring, would likely be the most stable to minimize steric repulsion.

Table 2: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (Phenyl-Naphthyl) | Relative Energy (kcal/mol) | Stability |

| Planar | 0° | High | Unstable (high steric hindrance) |

| Twisted | ~45-60° | 0 (Global Minimum) | Most Stable |

| Perpendicular | 90° | Intermediate | Less Stable |

Note: The dihedral angles and relative energies presented are illustrative and based on general principles of conformational analysis of similar biaryl compounds. Precise values for this compound are not available in the literature.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations could provide valuable data for comparison with experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For instance, the proton of the hydroxyl group would be expected to have a chemical shift characteristic of phenolic protons, while the aromatic protons would appear in distinct regions depending on their electronic environment influenced by the nitro and phenyl substituents.

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can also be calculated. Key predicted peaks for this compound would include the O-H stretching vibration of the hydroxyl group, the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, and various C=C stretching vibrations of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λ_max values would correspond to the electronic excitations within the conjugated π-system of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signals for hydroxyl proton, distinct aromatic protons |

| ¹³C NMR | Signals for carbon atoms of the naphthalene and phenyl rings, with shifts influenced by the nitro and hydroxyl groups |

| IR (cm⁻¹) | ~3400-3600 (O-H stretch), ~1500-1550 and ~1300-1350 (N-O stretches), ~1450-1600 (Aromatic C=C stretches) |

| UV-Vis (nm) | Multiple absorption bands in the UV and possibly visible region due to π-π* transitions |

Note: The values in this table are approximate ranges expected for the functional groups present in the molecule. Accurate, calculated spectroscopic data for this compound are not documented in the searched scientific literature.

Modeling of Reaction Transition States and Energy Barriers

Theoretical modeling can be used to investigate the mechanisms of chemical reactions by locating the transition states and calculating the associated energy barriers. For this compound, this could involve studying reactions such as its synthesis, or its further functionalization.

For example, a computational study on the nitration of 4-phenylnaphthalen-1-ol (B3262805) to form this compound could elucidate the reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, the activation energy for the reaction can be determined. This provides insight into the reaction kinetics and the feasibility of the proposed mechanism. The modeling would likely show the formation of a Wheland intermediate (a resonance-stabilized carbocation) during the electrophilic aromatic substitution reaction.

Table 4: Hypothetical Reaction Coordinate Parameters for the Nitration of 4-phenylnaphthalen-1-ol

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | 4-phenylnaphthalen-1-ol + NO₂⁺ |

| Transition State 1 | E_a1 | Formation of the Wheland intermediate |

| Wheland Intermediate | E_int | Resonance-stabilized carbocation |

| Transition State 2 | E_a2 | Deprotonation to form the product |

| Product | E_p | This compound |

Note: This table represents a generalized reaction coordinate for electrophilic nitration. Specific energy values for the reaction involving 4-phenylnaphthalen-1-ol are not available in the public domain.

Reactivity and Transformations of 2 Nitro 4 Phenylnaphthalen 1 Ol

The chemical behavior of 2-Nitro-4-phenylnaphthalen-1-ol is governed by the interplay of its three key functional components: the naphthalene (B1677914) core, the nitro group, and the hydroxyl group. The phenyl substituent at the 4-position also influences the electronic properties and steric environment of the molecule. This article details the characteristic reactions involving the nitro and hydroxyl moieties.

Potential Research Applications of 2 Nitro 4 Phenylnaphthalen 1 Ol Non Biological Focus

Role as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of functional groups on the naphthalene (B1677914) scaffold of 2-nitro-4-phenylnaphthalen-1-ol makes it a valuable precursor for the synthesis of more complex molecules. The nitro and hydroxyl groups, in particular, offer reactive sites for a variety of chemical transformations.

The inherent reactivity of this compound allows for its conversion into a diverse array of substituted naphthalene derivatives. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions such as diazotization, acylation, and alkylation. The hydroxyl group can be converted to ethers or esters, or it can be used to direct further electrophilic aromatic substitution.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Applications of Product |

| This compound | 1. SnCl₂, HCl2. Ac₂O, Pyridine | 2-Acetamido-4-phenylnaphthalen-1-ol | Precursor for pharmaceuticals, organic light-emitting diodes (OLEDs) |

| This compound | 1. NaH2. CH₃I | 1-Methoxy-2-nitro-4-phenylnaphthalene | Intermediate for further functionalization |

| This compound | H₂SO₄, HNO₃ | Dinitro-4-phenylnaphthalen-1-ol derivatives | Energetic materials, intermediates for dyes |

This versatility makes this compound a valuable starting material for the construction of a library of polysubstituted naphthalenes, which are important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.netdntb.gov.ua

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science, particularly for their applications in organic electronics. nih.gov The naphthalene core of this compound provides a foundational unit for the synthesis of larger, more complex PAHs. Through strategic coupling reactions, the phenyl group or other positions on the naphthalene ring can be used to extend the conjugated π-system. The nitro and hydroxyl groups can be modified or removed to facilitate these coupling reactions. For instance, the hydroxyl group can be converted to a triflate, a good leaving group for cross-coupling reactions.

Applications in Organic Reaction Development

The unique electronic and steric properties of this compound make it a suitable substrate for the development and optimization of new organic reactions.

The development of novel catalytic methods for the selective functionalization of aromatic compounds is a major focus of contemporary organic chemistry research. This compound, with its distinct functional groups, can serve as a challenging and informative substrate for testing the efficacy and selectivity of new catalysts. For example, developing catalysts for the selective reduction of the nitro group in the presence of the phenolic hydroxyl group, or for the regioselective C-H functionalization of the naphthalene or phenyl rings, would be a valuable endeavor. mdpi.com

Understanding the mechanisms of chemical reactions is crucial for their optimization and broader application. The substituents on this compound can influence the regioselectivity and reactivity of various aromatic functionalization reactions. By systematically studying the reactions of this compound and its derivatives, researchers can gain valuable insights into the electronic and steric effects that govern these transformations. rsc.org Isotopic labeling studies on this molecule could also help to elucidate reaction pathways.

Contributions to Materials Science Research

The aromatic and functionalized nature of this compound suggests its potential for applications in materials science. Nitroaromatic compounds are known for their electron-accepting properties, which can be exploited in the design of organic electronic materials.

The presence of both a phenyl group and a naphthalene core suggests that derivatives of this molecule could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in OLEDs or as molecular sensors. Furthermore, the phenolic hydroxyl group provides a handle for incorporating this molecule into polymeric structures, potentially leading to the development of new functional polymers with tailored optical or electronic properties. The investigation of its solid-state packing and intermolecular interactions could also reveal potential applications in crystal engineering and the design of materials with specific physical properties.

Exploration in Organic Electronics and Optoelectronic Materials

The structure of this compound is intrinsically suited for applications in organic electronics. The core of its potential lies in the extended π-conjugated system of the phenylnaphthalene backbone. This aromaticity is a fundamental requirement for charge transport in organic semiconductors, allowing for the delocalization of electrons across the molecule.

The substituents on the naphthalene ring play a critical role in modulating its electronic properties. The hydroxyl (-OH) group acts as an electron donor, while the nitro (-NO2) group is a strong electron acceptor. This "push-pull" arrangement can facilitate intramolecular charge transfer (CT), a key process in many optoelectronic devices. The presence of the nitro group, a powerful electron-withdrawing moiety, makes nitroaromatics promising candidates for creating electron-deficient, or n-type, organic materials. nih.govacs.org Such materials are essential for the fabrication of a wide range of organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org

The strategic placement of these functional groups could allow for the tuning of the compound's energy levels, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tunability is crucial for designing materials with specific charge injection and transport characteristics, optimizing their performance in electronic devices. rsc.org

| Structural Feature | Potential Role in Organic Electronics |

| Phenylnaphthalene Core | Provides an extended π-conjugated system for charge delocalization and transport. |

| Nitro (-NO2) Group | Acts as a strong electron-withdrawing group, promoting n-type semiconductor behavior. nih.govacs.org |

| Hydroxyl (-OH) Group | Functions as an electron-donating group, creating a potential intramolecular charge transfer character. |

| Overall Structure | Potential for tunable HOMO/LUMO energy levels for optimized device performance. |

Development of Fluorescent Probes or Dyes

The naphthalene scaffold is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and dyes. wikipedia.orgniscpr.res.in 2-Naphthol, the parent structure of the compound , is a fluorescent crystalline solid. wikipedia.org The utility of these molecules lies in the sensitivity of their fluorescence to the local environment, which can be finely tuned by the introduction of various functional groups.

While nitroaromatic compounds are typically considered non-fluorescent because the nitro group is an efficient fluorescence quencher, this property can be harnessed to design "off-on" fluorescent sensors. nih.govacs.org The principle involves a chemical reaction that modifies or removes the nitro group, thereby restoring fluorescence. This mechanism is particularly useful for detecting specific analytes or changes in the chemical environment. For instance, the reduction of a nitro group under hypoxic (low oxygen) conditions is a strategy used to design probes for imaging tumors. mdpi.com

Conversely, strategic molecular design can overcome the quenching effect. Attaching an electron-donating group to the naphthalene ring, separate from the ring bearing the nitro group, can significantly increase the fluorescence quantum yield and the excited-state lifetime. nih.govacs.orgrsc.org In this compound, the hydroxyl group serves as an electron-donating moiety. The interaction between the donor (-OH) and acceptor (-NO2) groups on the same aromatic system can lead to unique photophysical properties, although these interactions are complex and highly dependent on their relative positions and the molecular environment.

Naphthols are crucial intermediates in the synthesis of azo dyes, which are known for their vibrant and long-lasting colors. vipulorganics.comvipulorganics.com The specific substitution pattern of this compound could be exploited to create novel dyes with unique spectral properties and high stability for applications in textiles, leather, and paper industries. vipulorganics.com

| Functional Group | Influence on Fluorescence Properties | Potential Application |

| Naphthalene Core | Inherently fluorescent scaffold. wikipedia.org | Basis for a fluorescent probe or dye. |

| Nitro (-NO2) Group | Typically quenches fluorescence. nih.govacs.org | Can be used in "off-on" sensor design; for example, for detecting reductive environments. mdpi.com |

| Hydroxyl (-OH) Group | Electron-donating; can modulate fluorescence and participate in excited-state proton transfer. | Tuning emission wavelength and sensitivity to pH or hydrogen bonding. |

| Phenyl (-C6H5) Group | Extends the π-conjugation, potentially shifting absorption and emission spectra to longer wavelengths. | Development of red-shifted dyes and probes. |

Further research into the synthesis and detailed photophysical characterization of this compound is necessary to fully realize its potential in these advanced material applications.

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes

The advancement of green chemistry principles is paramount in modern organic synthesis. arkat-usa.org Future research should prioritize the development of environmentally benign and efficient methods for the synthesis of 2-Nitro-4-phenylnaphthalen-1-ol and its derivatives. Traditional nitration methods often rely on harsh reagents and produce significant waste. masterorganicchemistry.com Investigations into alternative nitrating agents, solvent-free reaction conditions, and catalytic systems will be crucial. ijnc.irjddhs.com

Key areas for exploration include:

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents to minimize the formation of byproducts.

Catalysis: The use of solid acid catalysts or photocatalysis could offer more sustainable and recyclable options compared to traditional acid-catalyzed nitration.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability while minimizing waste. jddhs.com

Biocatalysis: The enzymatic synthesis of nitroaromatic compounds is an emerging field that could offer highly selective and environmentally friendly synthetic routes. rsc.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges |

| Traditional Nitration | Well-established procedures. | Harsh reaction conditions, use of hazardous reagents, formation of isomers and byproducts. |

| Green Catalysis | Milder conditions, potential for catalyst recycling, improved selectivity. | Catalyst development and optimization, cost-effectiveness. |

| Flow Chemistry | Enhanced safety and control, improved scalability, reduced waste. | Initial setup costs, requirement for specialized equipment. |

| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable resources. | Enzyme stability and availability, limited substrate scope. |

Advanced Spectroscopic Characterization (e.g., Ultrafast Spectroscopy)

A thorough understanding of the photophysical and photochemical properties of this compound is essential for its potential applications. Advanced spectroscopic techniques, particularly those with high temporal resolution, can provide unprecedented insights into the excited-state dynamics of this molecule.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for studying the ultrafast processes that occur after photoexcitation, such as internal conversion, intersystem crossing, and excited-state proton transfer (ESPT). bourneworstergroup.co.ukacs.orgucl.ac.uknd.edursc.org By analogy with other nitroaromatic and naphthol compounds, fs-TAS studies on this compound could reveal:

The lifetimes of its singlet and triplet excited states. nd.edu

The dynamics of intramolecular and intermolecular hydrogen bonding involving the hydroxyl group.

The potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in similar molecules. rsc.orgsemanticscholar.org

The influence of the solvent environment on its photophysical properties. nih.gov

Femtosecond stimulated Raman spectroscopy (FSRS) could provide complementary information by tracking the vibrational changes in the molecule's structure as it evolves in the excited state. semanticscholar.org

Deeper Computational Exploration of Electronic and Photophysical Properties

Computational chemistry offers a powerful and complementary approach to experimental studies. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide detailed insights into the electronic structure, spectroscopic properties, and reactivity of this compound. tandfonline.comnih.govmdpi.comsamipubco.com

Future computational studies should focus on:

Electronic Structure: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the electronic transitions and charge transfer characteristics of the molecule. samipubco.com

Spectroscopic Properties: Simulation of the UV-visible absorption and emission spectra to aid in the interpretation of experimental data. The effect of the nitro and phenyl substituents on the spectral properties can be systematically investigated. chemrxiv.orgresearchgate.net

Excited-State Dynamics: Mapping the potential energy surfaces of the excited states to elucidate the pathways for non-radiative decay and photochemical reactions.

Solvent Effects: Modeling the influence of different solvent environments on the electronic and photophysical properties to predict and understand solvatochromic effects.

Table 2: Key Parameters from Computational Studies

| Parameter | Information Gained |

| HOMO-LUMO Gap | Electronic excitation energy, chemical reactivity. |

| Excited State Energies | Wavelengths of absorption and emission. |

| Oscillator Strengths | Intensity of electronic transitions. |

| Potential Energy Surfaces | Reaction pathways and barriers in the ground and excited states. |

Expanding the Scope of Chemical Transformations

The functional groups present in this compound (nitro, hydroxyl, and the aromatic rings) offer multiple sites for chemical modification. A systematic exploration of its reactivity will be key to developing new derivatives with tailored properties.

Reduction of the Nitro Group: The nitro group can be reduced to a variety of other functional groups, including nitroso, hydroxylamino, and amino groups. wikipedia.orgnih.gov The resulting aminonaphthalenol derivative would be a valuable intermediate for the synthesis of dyes, ligands, and biologically active molecules. The reduction can be achieved using various reagents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation. csbsju.eduyoutube.com

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is amenable to a range of transformations, including etherification, esterification, and O-alkylation. These modifications can be used to modulate the solubility, electronic properties, and biological activity of the molecule. The reactivity of the hydroxyl group in naphthols is known to be higher than in phenols. researchgate.net

Electrophilic Aromatic Substitution: The naphthalene (B1677914) ring system can undergo further electrophilic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The directing effects of the existing substituents will govern the regioselectivity of these transformations.

Design and Synthesis of Novel Derivatives with Tailored Chemical Functionality

Building upon the fundamental understanding gained from the aforementioned research directions, the design and synthesis of novel derivatives of this compound with specific functionalities is a promising avenue. The strategic combination of the versatile reactivity of this core structure allows for the creation of a diverse library of new compounds. orientjchem.orgasianpubs.orgnih.govresearchgate.netnih.gov

Potential classes of derivatives and their applications include:

Fluorescent Probes: By modifying the electronic properties of the naphthalene core through the introduction of donor and acceptor groups, it may be possible to design fluorescent sensors for the detection of specific analytes.

Biologically Active Molecules: The naphthol scaffold is present in many natural products and pharmaceuticals. nih.gov The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents.

Functional Materials: The incorporation of this nitro-functionalized naphthol into polymers or other materials could impart unique optical or electronic properties.

The systematic exploration of the chemistry of this compound holds significant promise for advancing our understanding of fundamental chemical principles and for the development of new molecules with practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.